molecular formula C20H13Cl2NO4S2 B2650020 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole CAS No. 686738-09-0

5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Cat. No.: B2650020
CAS No.: 686738-09-0
M. Wt: 466.35
InChI Key: RGIAUQDCULIYNC-UHFFFAOYSA-N
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Description

5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound that features a combination of chlorinated benzyl and phenyl groups, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the chlorobenzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using chlorinated benzyl and phenyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the oxazole ring or the chlorinated aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium hydroxide or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Bromobenzyl)thio)-4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazole
  • 5-((2-Methylbenzyl)thio)-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazole

Uniqueness

The uniqueness of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorinated aromatic rings and the oxazole-furan framework could result in unique interactions with biological targets or distinct physical properties useful in material science.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIAUQDCULIYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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